Regioisomeric Differentiation: Furan-3-carboxamide vs. Furan-2-carboxamide Alters Cytotoxic Profile and Topoisomerase 1 Inhibition
In a comparative study of anthra[2,3-b]furancarboxamides, the furan-3-carboxamide regioisomer (compound 1) displayed a fundamentally different cytotoxicity profile against a panel of human tumor cell lines compared to its furan-2-carboxamide counterparts (compounds 5 and 6). Compound 1 demonstrated ~3-fold higher DNA intercalation efficiency and inhibited topoisomerase 1 (Top1) at 10 µM, whereas furan-2-carboxamide analogs failed to inhibit Top1 at equivalent concentrations [1]. This demonstrates that the 3-carboxamide substitution pattern is not a trivial structural variant but a critical determinant of molecular target engagement.
| Evidence Dimension | Topoisomerase 1 inhibition (DNA relaxation assay) and cytotoxicity profile |
|---|---|
| Target Compound Data | Furan-3-carboxamide regioisomer (compound 1): Top1 inhibition observed at 10 µM; DNA binding constant (Ka) ~3-fold higher than furan-2-carboxamide analog |
| Comparator Or Baseline | Furan-2-carboxamide regioisomers (compounds 5 and 6): No Top1 inhibition at 10 µM; lower DNA binding affinity |
| Quantified Difference | ~3-fold difference in DNA binding; qualitative difference in Top1 inhibition (active vs. inactive at 10 µM) |
| Conditions | Cell-free Top1-mediated DNA relaxation assay; UV-Vis DNA titration studies with calf thymus DNA |
Why This Matters
The furan-3-carboxamide regioisomer uniquely engages Top1 as a molecular target, which is absent in the furan-2-carboxamide series, directly impacting medicinal chemistry candidate selection for anticancer programs.
- [1] Shchekotikhin, A. E., et al. (2019). New anthra[2,3-b]furancarboxamides: A role of positioning of the carboxamide moiety in antitumor properties. European Journal of Medicinal Chemistry, 163, 1-18. View Source
